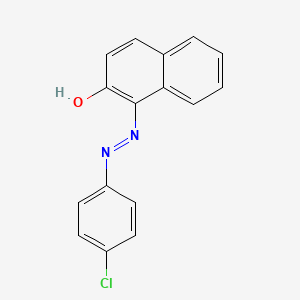
2-Naphthol, 1-(p-chlorophenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 1-(p-chlorophenylazo)-, also known as 1-(4-chlorophenylazo)-2-naphthol, is an organic compound with the molecular formula C16H11ClN2O. It is a derivative of 2-naphthol, where the hydrogen atom at the 1-position is replaced by a p-chlorophenylazo group. This compound is known for its vibrant color and is commonly used as a dye and pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-(p-chlorophenylazo)- typically involves the diazotization of p-chloroaniline followed by coupling with 2-naphthol. The reaction conditions are as follows:
- p-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of 2-Naphthol, 1-(p-chlorophenylazo)- follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale diazotization of p-chloroaniline.
- Efficient coupling with 2-naphthol under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthol, 1-(p-chlorophenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
p-Chloroaniline and 2-amino-1-naphthol.Substitution: Halogenated or nitrated derivatives of 2-naphthol.
Scientific Research Applications
2-Naphthol, 1-(p-chlorophenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used as a pigment in printing inks, textiles, and plastics
Mechanism of Action
The mechanism of action of 2-Naphthol, 1-(p-chlorophenylazo)- involves its interaction with molecular targets through its azo group. The compound can undergo tautomerism, leading to the formation of different isomers that can interact with various biological pathways. The azo group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sudan I: 1-Phenylazo-2-naphthol
Sudan II: 1-(2,4-Dimethylphenylazo)-2-naphthol
Sudan III: 1-(4-Phenylazo)-2-naphthol
Sudan IV: 1-(2,5-Dimethylphenylazo)-2-naphthol
Uniqueness
2-Naphthol, 1-(p-chlorophenylazo)- is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and color properties, making it particularly useful in industrial applications .
Properties
CAS No. |
10149-93-6 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |
InChI Key |
YDEBPHALQZHQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


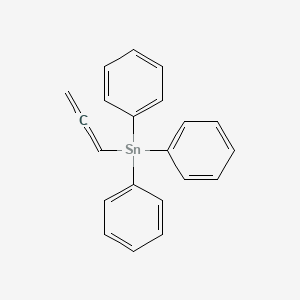



![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)

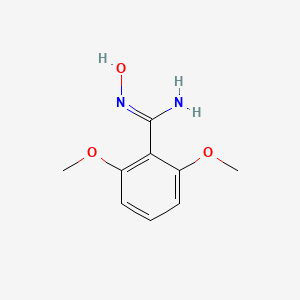
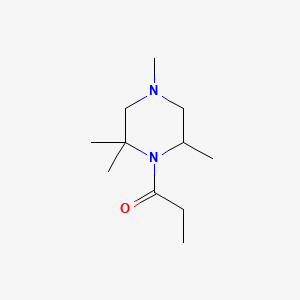
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
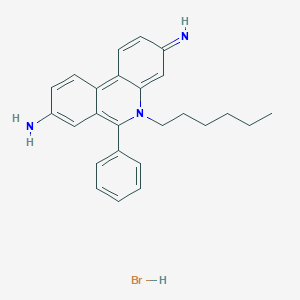
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
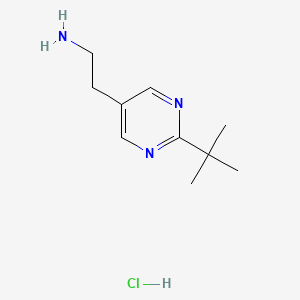
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
